molecular formula C17H19N3O3 B2982437 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1226459-54-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2982437
CAS No.: 1226459-54-6
M. Wt: 313.357
InChI Key: BCENXYHOKDGORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound integrates a 7-methoxybenzofuran carboxamide core with a 3,5-dimethylpyrazole moiety through an ethyl linker, a structural motif found in several biologically active molecules . The benzofuran and pyrazole rings are both considered privileged structures in drug discovery, known for their ability to interact with diverse biological targets . Preliminary research on structurally related pyrazole-benzofuran hybrids suggests potential application as an antitumor agent . These analogs have been investigated as inhibitors of tubulin polymerization, a well-validated mechanism for anticancer agents that disrupts mitosis in proliferating cells . For instance, certain pyrazole derivatives have demonstrated potent activity against human leukemia (K562) and lung cancer (A549) cell lines, with GI50 values in the submicromolar to micromolar range . The molecular framework of this compound may also support investigations into other therapeutic areas, including anti-inflammatory pathways, given the known activity of pyrazole-containing compounds against targets like cyclooxygenase-2 (COX-2) . This product is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and conduct their own experiments to verify its suitability and activity for specific applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-11-9-12(2)20(19-11)8-7-18-17(21)15-10-13-5-4-6-14(22-3)16(13)23-15/h4-6,9-10H,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCENXYHOKDGORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone. The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives. The final step involves coupling the pyrazole and benzofuran intermediates through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield benzofuran-2-carboxylic acid derivatives, while reduction of the carboxamide group can produce benzofuran-2-ethylamine derivatives .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The benzofuran moiety can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Key Structural Features :

  • Benzofuran core : Provides rigidity and aromaticity.
  • 7-Methoxy group : Enhances solubility and modulates electronic properties.
  • Carboxamide linker : Facilitates hydrogen bonding with target proteins.

Calculated Molecular Formula : C₁₉H₂₂N₄O₃
Molecular Weight : ~354.4 g/mol (derived from systematic formula breakdown).

Comparison with Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide (Target Compound) C₁₉H₂₂N₄O₃ 354.4 Benzofuran core, ethyl linker, pyrazole substituent
1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide C₁₃H₂₁N₅O₂ 287.3 Piperidine core, acetyl linker, pyrazole substituent
N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide C₂₁H₂₁N₅O₄ 407.4 Benzofuran core, pyridazinone ring, ethyl-pyrazole linker

Analysis of Structural Differences and Implications

Core Structure Variations

  • Target Compound vs. 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-piperidinecarboxamide: The benzofuran core in the target compound may favor aromatic interactions with biological targets, whereas the piperidine core in the analogue could enhance solubility due to its basic nitrogen.
  • Target Compound vs. N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide: The pyridazinone ring in the compound adds hydrogen-bonding capability and rigidity, which might improve target affinity but reduce metabolic stability. The absence of this ring in the target compound suggests greater flexibility and possibly improved bioavailability .

Pharmacokinetic and Pharmacodynamic Hypotheses

  • Metabolic Stability: The 3,5-dimethylpyrazole group in all three compounds may resist oxidative metabolism due to steric hindrance, though the pyridazinone-containing compound could be susceptible to hydrolysis.
  • Target Selectivity : The benzofuran core’s planar structure may favor interactions with flat binding pockets (e.g., kinase ATP sites), while the piperidine analogue’s three-dimensional structure might engage allosteric sites.

Research Findings and Limitations

Available Data

  • Target Compound: No experimental data on solubility, melting point, or biological activity is available in the provided evidence. Structural analysis is derived from nomenclature and formula calculations.
  • Analogues: Limited data exists for the piperidine and pyridazinone derivatives, with only molecular formulas and weights provided .

Knowledge Gaps

  • Biological Activity: No studies compare the target compound’s efficacy or toxicity with its analogues.
  • Physicochemical Properties : Experimental data on solubility, stability, and pharmacokinetics are absent.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrazole Ring : Contributes to the biological activity, particularly in anti-inflammatory and analgesic effects.
  • Benzofuran Moiety : Known for its diverse pharmacological properties.
  • Carboxamide Group : Enhances the compound's interaction with biological targets.

1. Anticancer Properties

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzofuran derivatives exhibit anticancer activities by modulating autophagy and inhibiting mTORC1 pathways. For instance, studies on related pyrazole compounds have shown:

  • Submicromolar antiproliferative activity in cancer cell lines.
  • Disruption of autophagic flux , which can lead to increased cell death in cancerous cells under nutrient-deficient conditions .

2. Antimicrobial Effects

Benzofuran-pyrazole derivatives have demonstrated broad-spectrum antimicrobial activity. For example:

  • Compounds similar to this structure have shown minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against various pathogens, indicating strong potential as new antimicrobial agents .

3. Anti-inflammatory Activity

The presence of the pyrazole ring is associated with anti-inflammatory effects. Studies have indicated that related compounds can stabilize human red blood cell membranes, showcasing their potential in reducing inflammation .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation; inhibition can lead to reduced tumor growth.
  • Modulation of Autophagy : By affecting the autophagic process, these compounds can selectively target cancer cells while sparing normal cells .

Case Study 1: Anticancer Activity

In a study involving pancreatic cancer cells (MIA PaCa-2), related pyrazole derivatives demonstrated potent antiproliferative effects and altered autophagic flux under nutrient stress conditions. These findings suggest that such compounds could be developed as targeted therapies for cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of benzofuran-pyrazole derivatives. The compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, reinforcing the potential for clinical applications in treating infections .

Data Summary

Property Description
Molecular FormulaC15H21N3O2
Molecular Weight277.35 g/mol
Biological ActivitiesAnticancer, Antimicrobial, Anti-inflammatory
Mechanisms of ActionmTORC1 inhibition, Autophagy modulation
Case Study HighlightsEffective against MIA PaCa-2 cells; Broad-spectrum antimicrobial activity

Q & A

Q. Basic

  • LCMS/HRMS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities (<5%) .
  • 1H/13C NMR : Assigns all protons/carbons, with DEPT-135 to distinguish CH3 groups in the pyrazole .
  • IR Spectroscopy : Validates carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy (C-O ~1250 cm⁻¹) .
  • Elemental Analysis : Matches experimental vs. theoretical C/H/N/O percentages (±0.4%).
  • X-ray Diffraction (Single Crystal) : Resolves absolute configuration and confirms spatial arrangement of substituents .

How should researchers design structure-activity relationship (SAR) studies for the benzofuran core?

Q. Advanced

  • Core Modifications : Synthesize derivatives with substituents at positions 4, 5, or 6 of the benzofuran to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the methoxy group with ethoxy, trifluoromethoxy, or halogens to study hydrophobicity/electron-withdrawing effects .
  • Protease Stability Assays : Compare metabolic stability of benzofuran vs. benzothiophene analogs in plasma.
  • Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent positions with activity (e.g., IC50 values from kinase inhibition assays) .

What strategies address low solubility in aqueous buffers during in vitro assays?

Q. Advanced

  • Co-solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide for temporary solubility, cleaved enzymatically in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (e.g., PLGA) to improve dispersion .
  • pH Adjustment : Prepare stock solutions in mildly acidic (pH 4.5) or basic (pH 8.5) buffers, depending on the compound’s pKa .

How can researchers investigate the compound’s potential off-target interactions?

Q. Advanced

  • Broad-Panel Binding Assays : Use radioligand displacement assays across 100+ GPCRs, ion channels, and transporters .
  • Kinase Profiling : Screen against a panel of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition.
  • Transcriptomics : Treat cell lines (e.g., HEK293) and perform RNA-seq to detect dysregulated pathways.
  • Thermal Shift Assay (TSA) : Identify off-target proteins by monitoring thermal stability shifts in cell lysates .

What are the best practices for storing this compound to ensure long-term stability?

Q. Basic

  • Store at −20°C in airtight, light-resistant vials under nitrogen.
  • Lyophilized powders are more stable than solutions; avoid repeated freeze-thaw cycles.
  • Monitor degradation via monthly LCMS checks (look for peaks corresponding to hydrolysis products, e.g., free carboxylic acid) .

How can computational methods aid in optimizing this compound’s pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : Use SwissADME or ADMETLab to predict logP, CYP inhibition, and blood-brain barrier permeability .
  • MD Simulations : Model binding dynamics with target proteins over 100+ ns to identify flexible regions for modification.
  • Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to prioritize synthesis .

What experimental approaches validate the compound’s mechanism of action in cellular models?

Q. Advanced

  • CRISPR Knockout : Delete putative target genes in cell lines and assess resistance to the compound .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by measuring protein thermal stability shifts in intact cells .
  • Phosphoproteomics : Quantify changes in phosphorylation states of downstream signaling proteins post-treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.